molecular formula C13H12Cl2N4O2 B13982231 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide CAS No. 1042434-77-4

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide

Cat. No.: B13982231
CAS No.: 1042434-77-4
M. Wt: 327.16 g/mol
InChI Key: UKZNPEOSVYSEOD-UHFFFAOYSA-N
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Description

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with chlorine atoms and an amino group, linked to a benzamide moiety through a hydroxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichloropyrimidine.

    Amination: The amino group is introduced to the pyrimidine ring via nucleophilic substitution, often using an amine source under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine intermediate with 2-hydroxyethylbenzamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzamide moiety.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrimidine or benzamide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichloropyrimidin-5-yl)amino)-N-(2-hydroxyethyl)benzamide
  • 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide
  • 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxypropyl)benzamide

Uniqueness

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13Cl2N3O\text{C}_{12}\text{H}_{13}\text{Cl}_{2}\text{N}_{3}\text{O}

This compound features a dichloropyrimidine moiety linked to a hydroxyethylbenzamide group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of various enzymes involved in nucleic acid metabolism and cellular signaling pathways.

  • Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced levels of tetrahydrofolate, impairing cell proliferation .
  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties by interfering with viral replication mechanisms, although detailed mechanisms remain to be elucidated .

Biological Activity and Therapeutic Applications

The compound's biological activity has been evaluated in various contexts, particularly in cancer therapy and antiviral treatments.

Antitumor Activity

Research has demonstrated that this compound can exhibit significant antitumor effects:

  • Case Studies : In one study involving cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at low concentrations .
Cell Line IC50 (µM)
MCF-7 (Breast)15.3
A549 (Lung)12.7
HeLa (Cervical)18.4

Antiviral Potential

The antiviral efficacy of the compound has also been explored:

  • Mechanistic Insights : The compound's metabolites have been shown to reduce cellular NADP and NADPH levels, destabilizing DHFR and leading to impaired viral replication .

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for further biological testing .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that modifications on the benzamide moiety can enhance or diminish biological activity, suggesting avenues for drug optimization .
  • In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, supporting its potential as a therapeutic agent .

Properties

CAS No.

1042434-77-4

Molecular Formula

C13H12Cl2N4O2

Molecular Weight

327.16 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C13H12Cl2N4O2/c14-9-7-17-13(15)19-11(9)18-10-4-2-1-3-8(10)12(21)16-5-6-20/h1-4,7,20H,5-6H2,(H,16,21)(H,17,18,19)

InChI Key

UKZNPEOSVYSEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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